molecular formula C10H13BFNO3 B13836402 [1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid

Cat. No.: B13836402
M. Wt: 225.03 g/mol
InChI Key: IRDYSTDGVPTYRF-UHFFFAOYSA-N
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Description

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid is an organoboron compound with the molecular formula C₁₀H₁₃BFNO₃. It is a boronic acid derivative that features an acetamido group and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid typically involves the reaction of boronic acid derivatives with appropriate organic substrates. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides or pseudohalides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid is unique due to the presence of both the acetamido and fluorophenyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

[1-acetamido-2-(4-fluorophenyl)ethyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10,15-16H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYSTDGVPTYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC1=CC=C(C=C1)F)NC(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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